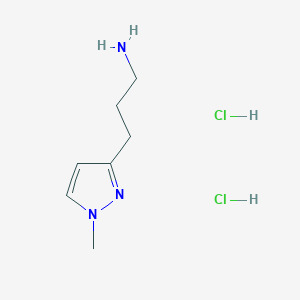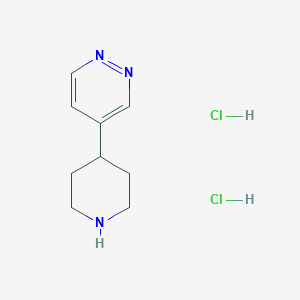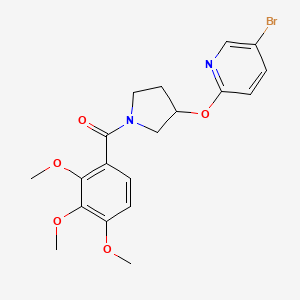
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone' involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-(pyrrolidin-1-yl)propan-1-ol to form the corresponding Schiff base. The Schiff base is then reacted with 5-bromopyridin-2-ol in the presence of a dehydrating agent to form the desired product.
Starting Materials
2,3,4-trimethoxybenzaldehyde, 3-(pyrrolidin-1-yl)propan-1-ol, 5-bromopyridin-2-ol
Reaction
Step 1: React 2,3,4-trimethoxybenzaldehyde with 3-(pyrrolidin-1-yl)propan-1-ol in the presence of a catalytic amount of acetic acid to form the corresponding Schiff base., Step 2: Add 5-bromopyridin-2-ol to the reaction mixture and heat under reflux in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form the desired product., Step 3: Purify the product by column chromatography using a suitable solvent system.
Wirkmechanismus
The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is not fully understood. However, studies suggest that the compound exerts its therapeutic effects by targeting specific molecular pathways involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is investigating the compound's anti-inflammatory and antimicrobial properties. Additionally, further research is needed to understand the compound's mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5/c1-24-15-6-5-14(17(25-2)18(15)26-3)19(23)22-9-8-13(11-22)27-16-7-4-12(20)10-21-16/h4-7,10,13H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTXYPYXYZUAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718967.png)
![{[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]thio}acetonitrile](/img/structure/B2718968.png)
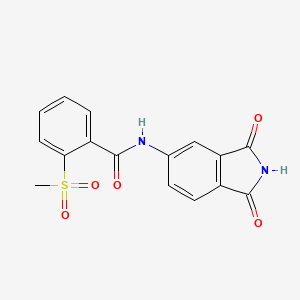
![5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B2718972.png)
![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)
![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)
![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)

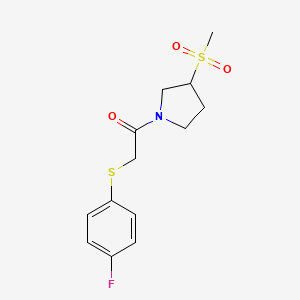
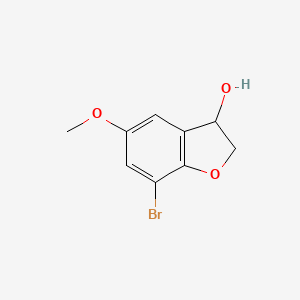
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)
